Journal Name:Organic Chemistry Frontiers
Journal ISSN:2052-4129
IF:5.4
Journal Website:http://pubs.rsc.org/en/journals/journalissues/qo
Year of Origin:0
Publisher:Royal Society of Chemistry (RSC)
Number of Articles Per Year:488
Publishing Cycle:
OA or Not:Not
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D3QO01804K
The isoperfluoropropyl group (i-C3F7) is a large analogue of the classical CF3 group, featuring more steric hindrance and a stronger electron-withdrawing effect, and is normally considered as a “super” CF3 group and plays an irreplaceable role in pharmaceuticals and agrochemicals. Herein, a visible-light promoted metal-free regio- and stereoselective isoperfluoropropylation of various terminal alkenes and alkynes with an i-C3F7-iodine(III) (PFPI) reagent has been developed. Benefitting from the operational simplicity of the procedure and broad substrate applicability, this strategy provides a general and green way for the synthesis of various perfluoroalkylated products without the use of any metal catalysts. Detailed mechanistic experiments revealed a SET-induced concerted mechanistic pathway in the photoredox reactions and demonstrated for the first time that Ritter-type cations can undergo intramolecular elimination to generate alkenes.
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D3QO01617J
Described herein is a distinct protocol for secondary amide formation through a catalyst-free cross-coupling of isocyanates with triarylboranes. As a practical strategy, this methodology avoids the use of moisture-sensitive organometallics, transition metals or any additives to allow the aryl transfer process to isocyanate electrophiles. Unlike the well-established frustrated interaction between triarylboranes and isocyanates to form direct Lewis acid–base adducts, this operationally simple and scalable reaction undergoes aryl migration to access valuable amides with good functional group compatibility. Conversion of abundant amines into amides has also been achieved in a stepwise procedure with satisfactory yields. Control experiments reveal that triphenylborane is identified to be the sole reactive organoboron reagent in the aryl transfer process. Density functional theory (DFT) calculations indicate that the reaction proceeds via four-membered-ring 1,3-phenyl migration.
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D3QO01358H
5,6-Dihydropyrido[2,3-d]pyrimidin-7(8H)-ones are readily accessed by a variety of methods and are a good scaffold for the development of biologically active compounds. However, they are very reluctant to dehydrogenate to give C5–C6 unsaturated compounds, usually with higher activity. A serendipitous discovery has allowed us to develop an autocatalytic photochemical dehydrogenation process by irradiating at 450 or 365 nm in DMSO, in the presence of air, and at room temperature the corresponding 5,6-dihydro derivative (with a variety of substituents at C2, C4, C5, C6, and N8) without adding any external photosensitizer. A complete study including reactions in DMSO-d6 followed by NMR spectroscopy, EPR experiments, the use of radical quenchers, spin-trapping techniques, and reaction with methyl viologen, complemented with ab initio calculations has allowed us to propose a mechanistic rationalization for such a process.
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D3QO01377D
Hetero-bicyclic alkenes are versatile synthetic motifs for the synthesis of highly substituted ring systems. The transition metal-catalyzed reactions of hetero-bicyclic alkenes with various kinds of nucleophiles have been well developed. We report herein an iridium/nickel dual catalyst umpolung hydroacylation of hetero-bicyclic alkenes under visible-light irradiation. By using easily accessible and stable carboxylic acids as acyl radical sources, a wide range of hetero-bicyclic alkenes, including both oxabenzonorbornadienes and azabenzonorbornadienes, were transformed into the corresponding hydroacylation products at room temperature. This protocol is distinguished by its mild conditions, wide scope, and easily accessible acyl radical sources, thus providing a photoredox/nickel synergistic catalysis platform for hydroacylation reactions.
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D3QO01742G
Herein, we present a versatile approach for the photoredox-catalyzed deoxydisulfuration of primary, secondary, and tertiary alcohols, utilizing tetrasulfides to facilitate the efficient synthesis of unsymmetrical disulfides. The reaction mechanism involves the in situ generation of alkyloxy-2-oxoacetic acid, followed by subsequent decarboxylative alkyl radical substitution onto the tetrasulfide reagent. This method boasts several noteworthy features, including mild reaction conditions, a wide range of applicable substrates, easily obtainable starting materials, and the capability of scaling up to gram quantities. These features collectively underscore the generality and practicality of this novel disulfuration approach.
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D3QO01109G
A very simple and practical method has been uncovered for N-arylation of many sets of secondary amides/amines. The reaction could be easily conducted in a vial without the use of strictly anhydrous reagents and/or an inert atmosphere. This transition metal-free coupling reaction was based on the use of our previously reported novel aryne generation system: a combination of o-diiodoarene and sodium hydride. In our protocol, sodium hydride acts as an iodophile by forming a neighboring-group-assisted transition state with o-diiodoarene, which greatly enhances the metal–halogen exchange process. o-Diiodoarene has two roles in the reaction: (i) as an aryne precursor to produce an aryne at near room temperature and (ii) as an electrophilic iodine donor to support the generation of the final o-iodoaryl product. The generality of the method is demonstrated by 99 examples containing almost all kinds of amides and amines.
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D3QO01776A
Herein, we report a divergent construction of spirooxindoles and furan-containing 3,3-disubstituted oxindoles from acrylamides and (E)-β-chloroenones through (Cs2CO3 or K2CO3)-assisted palladium catalysis, respectively. The σ-alkylpalladium(II) species generated from acrylamide and (E)-β-chloroenone as a 1,2-allenyl ketone surrogate can be involved in two typically catalytic cascades. The formation of spirooxindoles is thought to proceed via σ-alkylpalladium(II) species followed by a sequence of C–H activation, highly regioselective allene insertion, and reduction elimination. The synthesis of furan-containing oxindoles proceeds through σ-alkylpalladium(II)-catalyzed allenyl ketone activation–cyclization, palladium carbene migratory insertion, and β-hydride elimination. Computational studies provide valuable insights into the modes of carbopalladation cyclization, σ-alkylpalladium(II) species, spirocyclic palladacycle, regioselectivity of allene insertion, key step of Pd–carbene migratory insertion, and importance of chloride anions in catalyst regeneration.
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D3QO01565C
This study presents an efficient strategy for constructing 3H-1,2,4-triazol-3-ones via a copper-promoted [3 + 2] annulation reaction of amidine hydrochlorides and isocyanates. This transformation may undergo nucleophilic attack of amidines on isocyanates and copper promoted intramolecular N–N oxidative coupling. Various amidine hydrochlorides and isocyanates are well tolerated, providing the target products with acceptable yields. The advantages of this procedure include cheap raw materials, high atom economy and easy operation.
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D4QO90003K
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Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D4QO90002B
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Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D3QO01716H
A concise electrocatalytic oxidative C(sp3)–H azidation approach for constructing 3-azido-oxindoles, α-azido-β-ketol esters and 3a-azido-pyrroloindolines is described, utilizing manganese (Mn) as an azidyl radical transfer reagent. This protocol offers mild, environmentally benign reaction conditions and broad substrate scope. Furthermore, the practicality of this electrocatalytic azidation process could be demonstrated through gram-scale syntheses with good yields.
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D4QO90001D
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Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D4QO90008A
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Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D3QO01844J
Organochalcogen compounds containing C–S/Se bond are motifs frequently found in various natural products, bioactive compounds, as well as functional materials. On the other hand, electrochemical organic synthesis has been regarded as a green and sustainable technology in which electrons serve as redox reagents. Given the wide presence of alkenes and alkynes as substrates, the electrochemical difunctionalization of alkenes and alkynes involving C–S/Se bond formation with high step-economy has recently attracted much attention from synthetic organic chemists. This review is devoted to highlighting the latest achievements in the development of the electrochemical difunctionalization of alkenes and alkynes for the synthesis of organochalcogens, including the oxychalcogenation, carbochalcogenation, aminochalcogenation, halochalcogenation, and dichalcogenation of alkenes and alkynes from 2018 to 2023.
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D3QO01690K
[CN] species were generated in the course of electrochemical oxidation of SCN anions and used in the three-component electrosynthesis of 1-cyano-imidazo[1,5-a]pyridines from pyridine-2-carboxaldehydes, amines, and NH4SCN. In contrast to previously known electrochemical methods, NH4SCN acts as a CN source rather than a SCN source. A variety of 1-cyano-imidazo[1,5-a]pyridines were obtained in good yields under constant current conditions in an undivided electrochemical cell. The electrosynthesis presumably involves the generation of a cyanating reagent, its addition to the CN bond of the imine, formed from pyridine-2-carboxaldehyde and amine, followed by a cascade of DMSO-mediated or Shono-type anodic oxidation and cyclization. The leading 1-cyano-imidazo[1,5-a]pyridines exhibit better antifungal activity against Venturia inaequalis, Rhizoctonia solani, and Bipolaris sorokiniana than the commercial fungicide triadimefon.
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D3QO01777J
Hydrosilylation and dehydrogenative silylation of alkenes and alkynes are vital transformations in organic synthesis and have garnered significant attention due to their widespread applications in the preparation of organosilicon materials. Among the catalysts used for hydrosilylation and dehydrogenative silylation reactions, main group elements have emerged as promising alternatives to transition metals due to their abundance, low cost, and minimal toxicity. This review article provides an exhaustive survey of recent advancements in the main group element-catalyzed hydrosilylation and dehydrogenative silylation of alkenes and alkynes. The survey encompasses an in-depth analysis of the diverse catalytic systems developed over the years, highlighting mechanistic insights and their distinct chemo-, regio-, and stereoselectivity. Furthermore, the challenges and limitations researchers face in the field have been addressed, including catalyst design, stability, and substrate compatibility.
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D3QO01664A
New annulation reactions involving aliphatic nitro compounds and vinyl sulfonium salts are described. Selective methods are proposed to control the direction of the reaction by changing the solvent and the base. The use of DBU in EtOAc resulted in predominant cyclopropane ring closure, while Et3N in CF3CH2OH selectively afforded isoxazoline N-oxides. A broad substrate scope was demonstrated, and a series of nitrocyclopropanes and isoxazoline N-oxides were synthesized in high yields. The developed methodology is effective, tolerant toward many functional groups, and easy to implement in practice. The observed selectivity was probed by DFT calculations, showing the importance of both the solvent and the base. The synthetic value of the resulting products was demonstrated by the selective reduction of the nitro group, selective C–C bond cleavage, as well as some other transformations.
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D3QO01396K
Heterocycles are found to be present as the fundamental core compositions of many natural products, agrochemicals, and pharmaceuticals. Among all, the nitrogen-containing heterocycles hold a unique position as a valuable source of therapeutic drugs in medicinal chemistry. Remarkably, the majority of FDA-approved drugs are nitrogen-containing heterocyclic compounds. In this regard, significant progress has been made in this area for the C–H functionalisation of N-heterocycles in the last few decades. Recently, transition metal-catalysed C–H bond activation/functionalisation utilising N-heterocycles as directing group has emerged as a powerful technique. However, the C–H bond activation/functionalisation of N-heterocycles is itself challenging due to the favourable possibility of the metal coordinating to the heteroatom, thus preventing it from activating the desired C–H bond. Therefore, it is essential to emphasise the substantial progress made in this area from a synthetic as well as a medicinal chemistry point of view. Herein, we present the recent advancements made in the directing group-assisted selective C–H bond activation/functionalisation of six-membered N-heterocycles and benzo-fused N-heterocycles, along with some of our thoughts on the future aspects in this area.
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D3QO01411H
Telomycin, a nonribosomal cyclic depsipeptide antibiotic discovered in the late 1950s, has recently been shown to display a unique lytic mode of action based on a specific interaction with the bacterial dimeric phospholipid cardiolipin. Noticeably, the bibliography dealing with the chemical structure and natural occurrence of telomycin and related congeners reveals important contradictions that put into question the currently accepted all L-amino acid stereochemistry for this antibiotic. Furthermore, the configuration at Cβ of its β-MeTrp residue remains undetermined and the olefin geometry of its Δ2,3-Trp residue likewise demands clarification. A full revision of the relative and absolute stereochemistry of telomycin amino acids, also including the unambiguous determination of the sequence position of the diastereomeric residues present in this exciting antibiotic, was thus needed. Herein, we have ascertained the enantioselectivity of the canonical condensation domains involved in telomycin biosynthesis by phylogeny-based bioinformatic analysis of its nonribosomal peptide synthetases sequence and we have also carried out rigorous chiral amino acid analysis, by NMR and the advanced Marfey's method, to unequivocally determine the correct structure and absolute stereochemistry of the antibiotic, leading to a definitive stereochemical revision of the telomycin family.
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D3QO01735D
Molecules with spiro-linked π-conjugated structures have attracted considerable attention in the realm of organic functional materials due to their advantageous structural features. In this review, we comprehensively summarize the synthetic methodologies utilized to create spiro molecules encompassing cyclopentane, cyclohexane, and cycloheptane frameworks. Furthermore, we investigate the diverse applications of these spiro molecules in the field of photovoltaics. Additionally, we elaborate on the synthesis of spiro molecules incorporating an embedded carbonyl group and probe their multifaceted applications across various domains.
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
化学1区 | CHEMISTRY, ORGANIC 有机化学1区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
9.70 | 24 | Science Citation Index Expanded | Not |
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